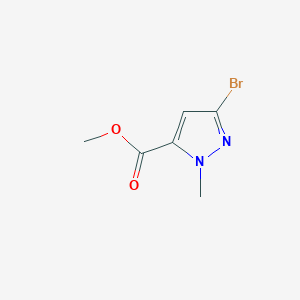
3-溴-1-甲基-1H-吡唑-5-甲酸甲酯
描述
“Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C6H7BrN2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-dicarbonyl compounds . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can also be used to synthesize pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which can be oxidized to form pyrazoles .Molecular Structure Analysis
The molecular structure of “methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate” is represented by the InChI code: 1S/C6H7BrN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 .Chemical Reactions Analysis
Pyrazoles can be synthesized through various reactions, including the reaction of 1,3-diols with arylhydrazines, which provides pyrazoles and 2-pyrazolines . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Physical And Chemical Properties Analysis
“Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate” is a solid substance . It has a molecular weight of 219.04 .科学研究应用
合成与晶体结构
吡啶-吡唑衍生物的合成
3-溴-1-甲基-1H-吡唑-5-甲酸甲酯已被用于合成新型吡啶-吡唑衍生物。这些化合物在抗肿瘤活性方面显示出潜力,特别是对 BEL-7404、HepG2、NCI-H460、T-24、A549 肿瘤细胞系,而对正常人肝细胞无细胞毒性 (Huang 等,2017)。
与金属离子的配位络合物
该化合物参与合成新型吡唑-二羧酸衍生物,用于与 CuII/CoII/ZnII 离子形成配位络合物。这些配合物具有重要的结构特性和在材料科学中的潜在应用 (Radi 等,2015)。
抗真菌活性和构效关系
抗真菌剂的开发
该化合物用于合成显示出有希望的抗真菌活性的新型吡唑衍生物。例如,某些衍生物已证明对植物病原真菌的抗真菌活性高于现有处理方法 (Du 等,2015)。
金属配位聚合物中的结构多样性
已经探索了使用 3-溴-1-甲基-1H-吡唑-5-甲酸甲酯的衍生物合成金属配位聚合物。这些聚合物表现出多样的结构性质,可能对材料科学有用 (Cheng 等,2017)。
光谱和理论研究
- 衍生物的光谱分析:已经对由 3-溴-1-甲基-1H-吡唑-5-甲酸甲酯合成的生物学上重要的吡唑-4-羧酸衍生物进行了研究。这些研究包括光谱(NMR、IR)和理论研究(DFT),以了解它们的结构和电子性质 (Viveka 等,2016)。
实验和理论结构分析
- 镇痛剂的结构参数:已经确定了由 3-溴-1-甲基-1H-吡唑-5-甲酸甲酯衍生的新型镇痛剂的晶体结构。这些研究提供了对分子堆积和这些化合物稳定性的见解 (Machado 等,2009)。
安全和危害
“Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate” is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
作用机制
Target of Action
It is noted that similar compounds can be used as dihydroorotate dehydrogenase (dhodh) inhibitors . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.
Mode of Action
If it acts as a DHODH inhibitor like its similar compounds , it would bind to the active site of the enzyme, preventing the normal substrate from binding, and thus inhibiting the enzyme’s activity.
生化分析
Biochemical Properties
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate and these biomolecules are often characterized by binding affinities and specific binding sites, which determine the nature and strength of these interactions .
Cellular Effects
The effects of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. These interactions can lead to changes in gene expression and other molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At high doses, it may cause toxic or adverse effects, such as cellular damage or organ toxicity. Understanding the dosage-dependent effects of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is crucial for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, the compound may inhibit a key enzyme in a metabolic pathway, leading to the accumulation of upstream metabolites and depletion of downstream products. Understanding these metabolic pathways is essential for elucidating the biochemical roles of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate .
Transport and Distribution
The transport and distribution of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments and tissues. For example, the compound may be actively transported into cells by specific transporters, leading to its accumulation in the cytoplasm or other organelles. Understanding these transport and distribution mechanisms is crucial for optimizing the use of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate in research and therapeutic applications .
Subcellular Localization
The subcellular localization of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and metabolism. Understanding the subcellular localization of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is essential for elucidating its biochemical roles and mechanisms of action .
属性
IUPAC Name |
methyl 5-bromo-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSKUWANJCIMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784137-59-2 | |
| Record name | methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)
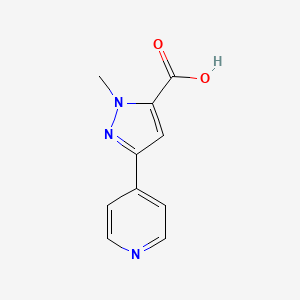

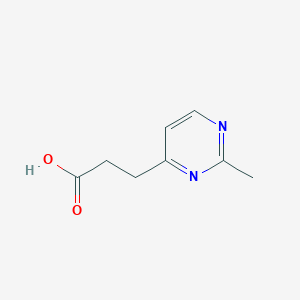

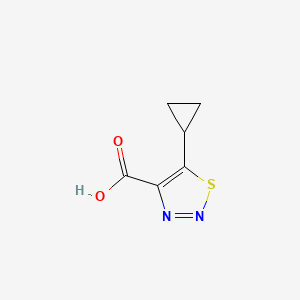

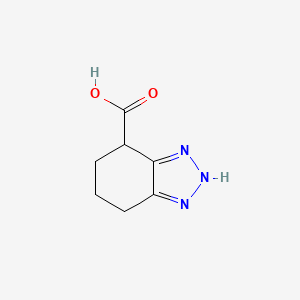
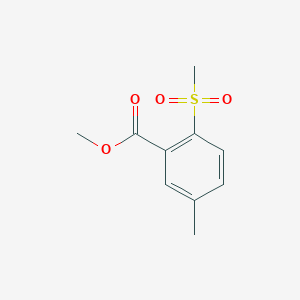
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)
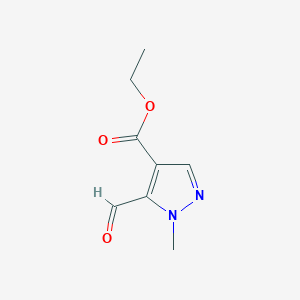


![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)